N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
Description
N1-(3-Methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 3-methoxyphenyl group linked via an oxalamide bridge to a thiazole ring substituted with a p-tolyl (4-methylphenyl) group. The methoxy substituent in the target compound may influence solubility and binding affinity compared to acetamido analogs.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-9-16(10-8-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-5-4-6-18(13-17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHNWXWKIAZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide has several scientific research applications:
Biology: It can be used to study the biological activities of thiazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aryl Groups
a) AMG 232 (S1QEL 1.1)
- Structure : Differs by a 3-acetamidophenyl group instead of 3-methoxyphenyl.
- Biological Activity: Inhibits mitochondrial reverse electron transport (RET) by targeting complex I, reducing reactive oxygen species (ROS) production .
- Key Insight : The acetamido group may enhance metabolic stability compared to methoxy, though direct comparisons are pending.
b) Compound 9d ()
- Structure : Contains a 4-methylphenyl-substituted thiazole (identical to p-tolyl in the target) but incorporates a benzimidazole-triazole-acetamide scaffold.
- Synthesis : Synthesized via Cu(I)-catalyzed click chemistry (85% yield), with spectral validation (IR, NMR) .
- Comparison : The triazole-benzimidazole core may confer distinct binding properties (e.g., α-glucosidase inhibition suggested by docking studies ) compared to the oxalamide linker in the target compound.
Thiazole Derivatives with Sulfonamido Groups ()
- Example : Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (Compound 20).
- Properties : High melting point (334–335°C) due to sulfonamido-enhanced crystallinity .
- Comparison : The sulfonamido group increases polarity and thermal stability compared to the p-tolyl-thiazole in the target compound.
Oxalamide-Based Food Additives (–10)
- Example: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768).
- Metabolic Stability : Resists hydrolysis in rat hepatocytes, suggesting oxalamide linkages are metabolically robust .
- Comparison : This stability may extrapolate to the target compound, favoring prolonged half-life in biological systems.
Physicochemical Properties
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxy-substituted phenyl group and a thiazole moiety, which is known to contribute to various biological activities. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMF |
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization to introduce the methoxyphenyl and oxalamide groups. Key reagents include:
- Formation of Thiazole : Reaction of appropriate thiazole precursors.
- Oxalamide Formation : Coupling reaction with oxalyl chloride or similar reagents.
Biological Activity
Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been investigated in various studies.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives can act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole-containing compounds:
- Study on Tubulin Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that compounds similar to this compound significantly inhibited tubulin polymerization at micromolar concentrations .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
